molecular formula C30H35NO10 B1666740 Aklavin CAS No. 60504-57-6

Aklavin

Cat. No. B1666740
CAS RN: 60504-57-6
M. Wt: 569.6 g/mol
InChI Key: LJZPVWKMAYDYAS-QKKPTTNWSA-N
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Description

Aklavin, also known as Aclacinomycin T, is an anthracycline that is aklavinone having an alpha-L-rhodosaminyl residue attached at position 4 via a glycosidic linkage . It has a role as an antimicrobial agent, an antineoplastic agent, and a metabolite . It is an anthracycline, an aminoglycoside, a deoxy hexoside, a monosaccharide derivative, a member of tetracenequinones, a methyl ester, a polyketide, a member of phenols, and a tertiary alcohol . It is functionally related to an aklavinone .


Synthesis Analysis

Aklavin’s synthesis has been discussed in a paper titled “Practical total synthesis of (.±.)-aklavinone and total synthesis of aklavin” by Bruce Allen Pearlman and others .


Molecular Structure Analysis

Aklavin has a molecular formula of C30H35NO10 . Its exact mass is 569.23 and its molecular weight is 569.610 . The IUPAC name for Aklavin is methyl (1 R ,2 R ,4 S )-4- [ (2 R ,4 S ,5 S ,6 S )-4- (dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1 H -tetracene-1-carboxylate .

Scientific Research Applications

Aklavin's Antibacterial and Antitumor Properties

Aklavin, first isolated in 1956, is known for its activity against various bacteriophages, gram-positive bacteria, some fungi, and viruses. It undergoes hydrolysis into aklavinone and a basic sugar or sugars. The structural elucidation of aklavin's components, particularly the aglycone aklavinone, contributes to understanding its superior antibacterial and antitumor activities compared to related compounds. These insights are vital for defining structure-activity relationships in antibiotic and antitumor research (Kumar, Remers, & Grulich, 1977).

Aklavin as a Novel Z-DNA Inducer

Recent research has identified aklavin as a novel Z-DNA inducer. Z-DNA, a left-handed double-stranded DNA form, plays a role in various cellular processes. The discovery of aklavin's ability to induce the B-DNA to Z-DNA transition is significant for understanding DNA conformational changes and their biological implications (Hur et al., 2019).

Aklavin's Antiphage Activity

Early studies on aklavin revealed its antiphage activity, indicating its potential as an antibiotic substance. This research laid the groundwork for further investigation into aklavin's pharmacological properties and applications in treating viral infections (Strelitz, Flon, Weiss, & Asheshov, 1956).

properties

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZPVWKMAYDYAS-QKKPTTNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209246
Record name Aklavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aklavin

CAS RN

60504-57-6, 66676-88-8
Record name Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60504-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aklavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060504576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclacinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066676888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aklavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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